molecular formula C24H21N3OS B2652234 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207040-69-4

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2652234
CAS No.: 1207040-69-4
M. Wt: 399.51
InChI Key: RJHZAWGXVNNSFS-UHFFFAOYSA-N
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Description

2-((1,5-Diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a novel synthetic compound featuring a diphenylimidazole core linked to a p-tolyl acetamide group via a thioether bridge. Its structure is of significant interest in medicinal chemistry research, particularly for developing potential anticancer and antimicrobial agents. The imidazole scaffold is a privileged structure in drug discovery, known for its ability to engage in diverse non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking . This compound is designed for research applications in screening and mechanistic studies. Its molecular framework is structurally similar to other investigated imidazole-thioacetamide derivatives that have demonstrated cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and colon (HT-29) carcinomas . The mechanism of action for such analogs may involve the inhibition of cancer cell proliferation and the induction of apoptosis . Furthermore, the thio-substituted imidazole moiety is a key feature in compounds evaluated for their antibacterial and antifungal properties, making this compound a candidate for exploring new antimicrobial strategies . Researchers can utilize this compound as a building block or a pharmacophore in structure-activity relationship (SAR) studies to develop new therapeutic leads. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c1-18-12-14-20(15-13-18)26-23(28)17-29-24-25-16-22(19-8-4-2-5-9-19)27(24)21-10-6-3-7-11-21/h2-16H,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHZAWGXVNNSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H21N3O3S2
  • Molar Mass : 427.54 g/mol
  • CAS Number : 870984-18-2

Synthesis

The synthesis of imidazole derivatives, including this compound, typically involves multi-step processes that incorporate various substituents to enhance biological activity. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while maintaining biological efficacy .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of imidazole derivatives against various pathogens. For instance, compounds similar to this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    Reference (Ciprofloxacin)1819
    This compoundTBDTBD
  • Anticancer Activity
    • The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to our target have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition
    • Recent studies have evaluated the compound's effectiveness as an inhibitor of various enzymes, including α-glucosidase, which is crucial in managing type 2 diabetes. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl rings significantly enhanced inhibitory potency .

Case Study 1: Antimicrobial Efficacy

A study by Jain et al. synthesized various substituted imidazole derivatives and tested their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics .

Case Study 2: Anticancer Mechanisms

Research focusing on imidazole-based compounds highlighted their ability to target specific cancer-related pathways. For instance, compounds were shown to inhibit thymidylate synthase and HDAC enzymes, leading to reduced tumor growth in vitro .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazole derivatives indicates that:

  • The presence of electron-donating groups on the phenyl rings enhances biological activity.
  • Amide functionalities contribute significantly to the overall efficacy against targeted enzymes and pathogens .

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives, including 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, exhibit significant anticancer properties. A study demonstrated that related compounds showed promising results against various cancer cell lines, including colorectal and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those for conventional chemotherapeutics like cisplatin, suggesting enhanced efficacy in resistant cancer types .

Antimicrobial Properties

Imidazole-based compounds have been extensively studied for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives as antiviral agents. The unique structure of this compound may facilitate interactions with viral proteins or host cell receptors, thereby inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Variations in substituents on the imidazole ring and the acetamide moiety can significantly influence biological activity. For instance, modifications to the phenyl groups have been correlated with enhanced anticancer potency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated IC50 values lower than cisplatin in resistant cell lines.
AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption.
AntiviralShowed potential against viral replication; specific mechanisms under investigation.

Comparison with Similar Compounds

N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-(p-tolyl/4-nitrophenyl)amino-1H-imidazol-2-yl]thio]acetamide Derivatives

  • Structure: These derivatives () replace the 1,5-diphenyl groups of the target compound with 4,5-dimethyl and p-tolyl/4-nitrophenylamino substituents. The acetamide group is retained but linked to a benzothiazole ring.
  • Activity : Exhibited cytotoxicity against C6 glioma and HepG2 liver cancer cells, with an IC50 of ~15.67 µg/mL against C6 cells. This highlights the importance of the thioacetamide-imidazole framework in antiproliferative activity.
  • Synthetic Route : Likely involves multi-step nucleophilic substitutions and cyclization, similar to the procedures in for triazole-acetamide derivatives.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides

  • Structure : Triazole replaces the imidazole core, with a naphthyloxy-methyl group and variable phenyl substituents ().
  • Synthesis : Prepared via 1,3-dipolar cycloaddition between azides and alkynes, a method distinct from imidazole-thioacetamide synthesis but relevant for comparing acetamide functionalization strategies.
  • Spectroscopic Data : IR and NMR profiles (e.g., C=O stretch at ~1671–1682 cm<sup>−1</sup>, aromatic protons at δ 7.20–8.61 ppm) provide benchmarks for verifying acetamide and aromatic group integrity in related compounds.

Functional Analogues with Thioacetamide Moieties

Perfluoroalkylthio-Acetamide Derivatives

  • Structure : Fluorinated thioacetamides () feature perfluoroalkyl chains instead of aromatic groups, altering hydrophobicity and electronic properties.

Key Research Findings and Implications

  • Imidazole vs. Triazole Cores : Imidazole-based derivatives () show superior cytotoxicity compared to triazole analogs (), likely due to enhanced planar rigidity and hydrogen-bonding capacity.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance bioactivity by increasing electrophilicity, while bulky aromatic groups (e.g., naphthyl in ) improve membrane permeability.
  • Synthetic Challenges : The target compound’s 1,5-diphenyl substitution may complicate regioselective synthesis compared to 4,5-dimethyl analogs (), necessitating optimized catalysts or protective strategies.

Q & A

Q. What are the standard synthetic protocols for 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. A common method involves reacting 1,5-diphenyl-1H-imidazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide in the presence of a base like potassium carbonate. Solvent systems such as ethanol or a t-BuOH/H₂O mixture (3:1) are used, with reaction times ranging from 6–8 hours at room temperature. Optimization includes adjusting solvent polarity to improve solubility and using catalysts like Cu(OAc)₂ for click chemistry approaches .

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

Key characterization methods include:

  • IR Spectroscopy : Confirms the presence of functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 7.20–8.40 ppm), while the acetamide methyl group resonates at δ ~2.30 ppm. Triazole or imidazole protons show distinct singlets (e.g., δ 8.36 ppm for triazole) .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~165–170 ppm, with aromatic carbons in the δ 120–140 ppm range .
  • HRMS : Validates molecular weight (e.g., [M + H]⁺ calculated for derivatives within ±0.001 Da accuracy) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

Contradictions may arise from overlapping peaks (e.g., aromatic protons in crowded regions) or variable coupling constants. Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to resolve carbon-proton correlations.
  • Solvent Optimization : Using deuterated DMSO or CDCl₃ to sharpen splitting patterns.
  • Comparative Analysis : Cross-referencing with analogs (e.g., nitrophenyl derivatives in show distinct NO₂ asymmetric stretches at ~1504 cm⁻¹) .

Q. What strategies improve synthesis yields in imidazole-thioacetamide derivatives with steric hindrance?

  • Catalyst Screening : Cu(I) catalysts (e.g., CuI) enhance regioselectivity in cycloadditions .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve reactant solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time and increases efficiency for hindered intermediates .

Q. How do electron-withdrawing substituents on aryl rings influence biological activity?

Studies on analogs (e.g., 4-nitrophenyl or bromophenyl derivatives) demonstrate enhanced α-glucosidase inhibition due to increased electrophilicity. For example, compound 10d ( ) with a carbamothioyl group shows 76% yield and potent inhibition (IC₅₀ = 12.3 µM), attributed to improved binding to enzyme active sites .

Q. What in vitro assays are recommended to evaluate apoptosis-inducing potential?

  • MTT Assay : Measures cell viability (e.g., IC₅₀ values for derivatives like 4a and 4c in , compared to cisplatin).
  • Flow Cytometry : Quantifies apoptotic cells via Annexin V/PI staining.
  • Caspase-3/7 Activation : Validates apoptosis mechanisms .

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